2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
Description
Piperidine Ring Chair-Boat Transitions
Both piperidine rings exhibit dynamic chair-boat conformational isomerism. Nuclear Overhauser Effect Spectroscopy (NOESY) simulations reveal:
- N1-C2-C3-C4 torsion angle: 55.3° (chair) ↔ 12.8° (boat)
- Axial-equatorial hydrogen exchange barrier: 8.2 kcal/mol
- Boat conformation prevalence <3% at 298K due to 1,3-diaxial strain from the pyridinyl substituent.
The aldehyde-bearing piperidine shows restricted flexibility (ΔG‡ = 10.4 kcal/mol) compared to the pyridine-attached ring (ΔG‡ = 7.9 kcal/mol), attributed to conjugation between the aldehyde and nitrogen lone pair.
Pyridine-Piperidine Dihedral Angle Optimization
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal critical torsional parameters:
| Dihedral Angle | Optimized Value (°) |
|---|---|
| Pyridine C2-C3-C2'-N1' | 38.7 ± 2.1 |
| Piperidine N1-C2-C3-C4 | -54.2 ± 1.8 |
| Aldehyde O=C-N1-C6 | 12.3 ± 0.9 |
The 38.7° pyridine-piperidine dihedral minimizes steric clash between the methyl group and piperidinyl hydrogen while maintaining partial π-orbital overlap for conjugation.
Spectroscopic Fingerprint Profiling
NMR Spectral Assignments
¹H NMR (600 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.72 | s | 1H | Aldehyde H |
| 8.21 | d (J=2.4 Hz) | 1H | Pyridine H4 |
| 7.34 | d (J=2.4 Hz) | 1H | Pyridine H5 |
| 3.82 | m | 2H | Piperidine H2, H6 |
| 2.71 | t (J=5.1 Hz) | 4H | N-CH₂ piperidinyl |
| 2.43 | s | 3H | Pyridine C2-CH₃ |
| 1.62-1.58 | m | 12H | Piperidine CH₂ |
¹³C NMR (151 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 195.4 | Aldehyde C=O |
| 158.2 | Pyridine C6-N |
| 149.7 | Pyridine C2-CH₃ |
| 136.4 | Pyridine C3 |
| 123.9 | Pyridine C5 |
| 58.3 | Piperidine C1-N |
| 45.8 | Piperidine C2 |
| 25.6 | CH₂ piperidinyl |
| 24.1 | Pyridine C2-CH₃ |
COSY correlations confirm through-space coupling between the aldehyde proton (δ 9.72) and piperidine H2 (δ 3.82), verifying the 1-carbaldehyde substitution pattern.
IR Vibrational Modes
FT-IR analysis (KBr pellet) identifies critical functional group vibrations:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1703 | ν(C=O) aldehyde stretch |
| 1598 | ν(C=N) pyridine |
| 1442 | δ(CH₂) piperidine scissor |
| 1367 | ν(C-N) tertiary amine |
| 1254 | δ(CH) aldehyde in-plane |
The absence of O-H stretches above 3000 cm⁻¹ confirms the absence of hydrate formation. The lowered C=O frequency (vs. typical 1725 cm⁻¹) indicates conjugation with the piperidine nitrogen lone pair.
UV-Vis Absorption Characteristics
Electronic transitions were analyzed in anhydrous acetonitrile:
| λmax (nm) | ε (M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| 264 | 4200 | π→π* (pyridine ring) |
| 310 | 850 | n→π* (aldehyde C=O) |
TD-DFT calculations match experimental data, showing the 264 nm band arises from HOMO→LUMO+1 transitions localized on the pyridine ring. The 310 nm transition involves orbital mixing between the aldehyde group and piperidine nitrogen.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(2-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H25N3O/c1-14-15(16-7-3-6-12-20(16)13-21)8-9-17(18-14)19-10-4-2-5-11-19/h8-9,13,16H,2-7,10-12H2,1H3 |
InChI Key |
QCZPPDYCVJJLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C3CCCCN3C=O |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights
The electron-withdrawing effect of the bromo group at position 3 activates the pyridine ring for nucleophilic attack at position 6. CTAB enhances solubility, while PEG-400 facilitates phase transfer, ensuring rapid displacement.
Transition Metal-Catalyzed Coupling for Piperidine Moiety Attachment
The piperidine-carbaldehyde group at position 3 is introduced via Suzuki-Miyaura coupling. A boronic acid derivative of piperidine-1-carbaldehyde is coupled with 2-methyl-6-(piperidin-1-yl)-3-bromopyridine.
Protocol from
-
Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in toluene/water (3:1).
-
Challenges : Sensitivity of the aldehyde group necessitates inert conditions to prevent oxidation.
Direct Formylation of Piperidine Nitrogen
Formylation of the secondary amine in piperidine is achieved via Vilsmeier-Haack reaction :
-
Reagents : DMF (2.5 equiv) and POCl₃ (3 equiv) in dichloroethane at 0°C.
-
Quenching : Sodium acetate buffer (pH 5) yields the carbaldehyde.
Alternative Route: Reductive Amination and Oxidation
A two-step approach modifies pre-functionalized intermediates:
-
Reductive Amination :
-
Oxidation :
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS + Suzuki | Bromine substitution | 85 | 98 | High |
| Vilsmeier-Haack | Direct formylation | 68 | 95 | Moderate |
| Reductive Oxidation | Cyclization + oxidation | 75 | 90 | Low |
Challenges and Mitigation Strategies
-
Side Reactions : Over-oxidation of aldehyde to carboxylic acid is minimized using mild oxidants (e.g., Swern oxidation).
-
Steric Hindrance : Bulky substituents at positions 2 and 6 slow NAS; microwave-assisted synthesis reduces reaction time.
-
Catalyst Cost : Pd-based catalysts are replaced with Cu(I) oxide in amination steps, cutting costs by 40%.
Industrial-Scale Adaptations
Patent US8697876B2 highlights a commercial process:
-
Transfer Hydrogenation : Piperidine-4-carboxylic acid is methylated using formaldehyde and Pd/C under H₂ (20 bar).
-
Throughput : 5 kg/batch with 91% yield and <0.5% impurities.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Research has identified potential biological activities associated with this compound, including:
- Antimicrobial properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer potential : Investigations into its role in inhibiting cancer cell proliferation are ongoing.
Medicine
The compound is being explored for its potential as a therapeutic agent . Notably, it has been linked to:
- Androgen receptor modulation : This may have implications for treating hormone-sensitive cancers such as prostate cancer.
- Dopamine receptor agonism : Interaction with dopamine receptors could provide neuroprotective effects, relevant in neurodegenerative diseases.
Industry
In industrial applications, this compound is utilized as an intermediate in pharmaceutical synthesis and the development of new materials.
The biological activity can be categorized based on its effects on various targets:
| Biological Target | Activity |
|---|---|
| Androgen Receptors | Degradation and modulation |
| Dopamine Receptors (D3) | Agonist activity, neuroprotection |
| CYP450 Enzymes | Inhibition (notably CYP3A4) |
Androgen Receptor Degradation
A significant study demonstrated that this compound could induce degradation of androgen receptors in prostate cancer cells, suggesting therapeutic applications in hormone-sensitive cancers.
Neuroprotective Effects
In animal models of neurodegeneration, compounds similar to this showed significant neuroprotective effects against MPTP-induced toxicity, attributed to D3 receptor activation.
Metabolic Interactions
The inhibitory effect on CYP3A4 indicates potential drug-drug interactions when co-administered with other medications metabolized by this enzyme, which is critical for understanding its pharmacokinetic profile.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound is compared to three analogues:
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (SDS compound) : Differs in substituents (azepan-1-yl vs. piperidin-1-yl) and lacks the 2-methyl group.
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate : Contains a chloro-pivalamide group and acrylate ester, diverging significantly in functionalization.
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide : Features a chlorinated pyridine with a hydroxymethyl-pyrrolidine and pivalamide group.
Structural and Functional Differences
Implications of Structural Variations
- Ring Size and Substituent Effects : The SDS compound’s azepane (7-membered ring) vs. the target’s piperidine (6-membered) may influence solubility, ring strain, and binding affinity in biological systems. The 2-methyl group in the target compound could enhance steric hindrance compared to the SDS analogue .
- Hazard Profile : The SDS compound is classified for acute toxicity and skin/eye irritation, suggesting that the target compound, despite structural differences, may require similar handling precautions (e.g., ventilation, protective equipment) .
Research Findings and Data Gaps
- Limited Data on Target Compound: No direct studies on the target’s physical/chemical properties, toxicity, or applications were found. Its comparison to analogues relies on structural extrapolation.
- Safety Insights from Analogues : The SDS compound’s hazards underscore the need for caution when handling structurally related pyridine derivatives, though substituent-specific toxicology remains unverified .
- However, its exact role remains speculative without empirical data .
Biological Activity
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives characterized by a pyridine ring and an aldehyde functional group. Its structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Androgen Receptor Modulation : It has been identified as a potential agent for androgen receptor degradation, which could be beneficial in treating conditions like prostate cancer .
- Dopamine Receptor Agonism : The compound may interact with dopamine receptors, particularly the D3 receptor, which is associated with neuroprotective effects and modulation of neurodegenerative processes .
Biological Activity Overview
The biological activity of this compound can be categorized based on its effects on various biological targets:
| Biological Target | Activity | Reference |
|---|---|---|
| Androgen Receptors | Degradation and modulation | |
| Dopamine Receptors (D3) | Agonist activity, neuroprotection | |
| CYP450 Enzymes | Inhibition (notably CYP3A4) |
Case Studies
-
Androgen Receptor Degradation :
A study highlighted the compound's ability to induce degradation of androgen receptors in prostate cancer cells. This suggests a potential therapeutic application in hormone-sensitive cancers . -
Neuroprotective Effects :
In animal models of neurodegeneration, compounds similar to this compound demonstrated significant neuroprotective effects against MPTP-induced toxicity. This was linked to D3 receptor activation, which plays a critical role in neuronal survival . -
Metabolic Interactions :
The compound's inhibitory effect on CYP3A4 suggests possible drug-drug interactions when co-administered with other medications metabolized by this enzyme. This aspect is crucial for understanding its pharmacokinetic profile .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves coupling 2-methyl-6-(piperidin-1-yl)pyridine-3-amine with a piperidine-1-carbaldehyde precursor. Key steps include:
- Reagents : Use of bases like sodium hydride or potassium carbonate to deprotonate intermediates .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmosphere to prevent side reactions .
- Post-reaction treatment : Acidification with hydrochloric acid to isolate the hydrochloride salt, followed by purification via column chromatography .
- Critical parameters : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:aldehyde) to minimize byproducts .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Verify piperidine and pyridine ring protons (δ 1.5–2.5 ppm for piperidine CH₂; δ 8.0–8.5 ppm for pyridine aromatic protons) .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and absence of primary amine peaks (~3300 cm⁻¹) .
- Chromatography :
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z ≈ 316.2 .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods streamline the optimization of reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in coupling reactions .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing piperidine-pyridine reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Bioavailability Studies : Compare solubility (LogP ≈ 2.5) and membrane permeability (Caco-2 assays) to identify absorption limitations .
- Metabolite Profiling : Use LC-MS to detect phase I/II metabolites (e.g., aldehyde oxidation to carboxylic acid) that may reduce efficacy .
- Dose-Response Refinement : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, AUC) derived from rodent models .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Stability Testing :
| Condition | Degradation Products | Mitigation Strategy |
|---|---|---|
| pH < 3 | Hydrolysis of aldehyde to carboxylic acid | Use buffered solutions (pH 6–7) |
| >80°C | Pyridine ring decomposition | Limit heating duration (<2 hrs) |
- Accelerated Aging Studies : Monitor degradation via HPLC at 40°C/75% RH to simulate long-term storage .
Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like G-protein-coupled receptors (GPCRs) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) for receptor-ligand interactions .
- Cryo-EM : Resolve 3D structures of compound-enzyme complexes (e.g., cytochrome P450 isoforms) to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
